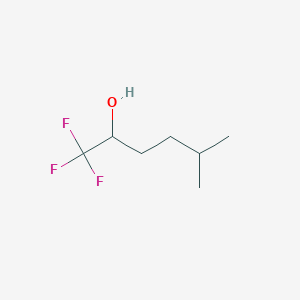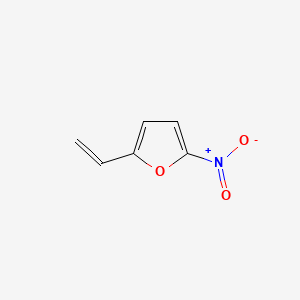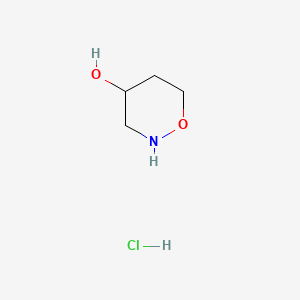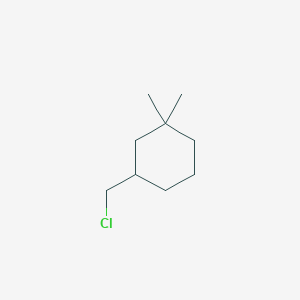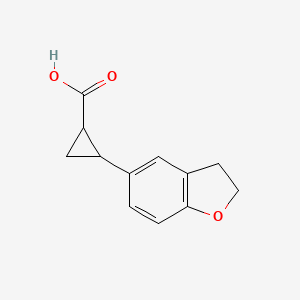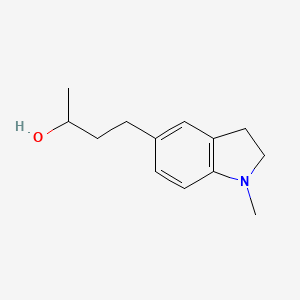
4-(1-Methylindolin-5-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methylindolin-5-yl)butan-2-ol is a chemical compound with the molecular formula C13H19NO. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methylindolin-5-yl)butan-2-ol typically involves the reaction of 1-methylindole with butan-2-ol under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For example, the Fischer indole synthesis is a common method used to prepare indole derivatives .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: 4-(1-Methylindolin-5-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-(1-Methylindolin-5-yl)butan-2-ol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-(1-Methylindolin-5-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, leading to various biological effects. For example, indole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to therapeutic outcomes .
Comparación Con Compuestos Similares
4-(Hydroxymethyl)-2-methylindole: This compound has a similar indole structure but differs in the substitution pattern.
2,4-Dimethylindole: Another indole derivative with different substituents on the indole ring.
Uniqueness: 4-(1-Methylindolin-5-yl)butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
4-(1-methyl-2,3-dihydroindol-5-yl)butan-2-ol |
InChI |
InChI=1S/C13H19NO/c1-10(15)3-4-11-5-6-13-12(9-11)7-8-14(13)2/h5-6,9-10,15H,3-4,7-8H2,1-2H3 |
Clave InChI |
WWHAMWRTIGRLBP-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC2=C(C=C1)N(CC2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


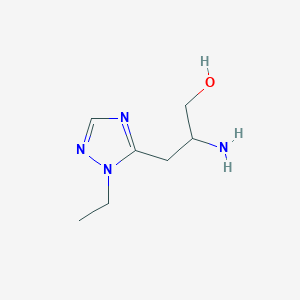

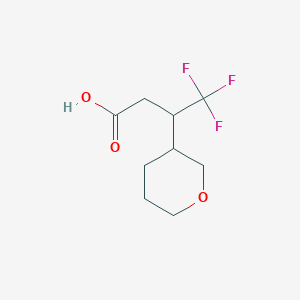
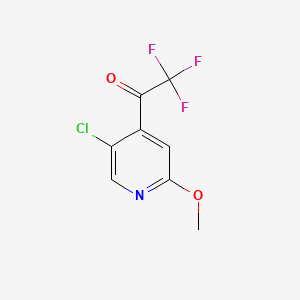
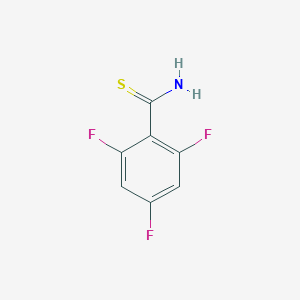
![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)
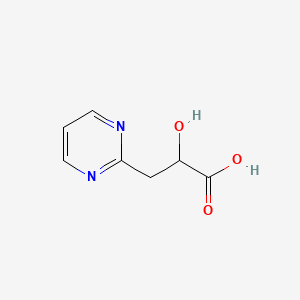
![1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13601234.png)
